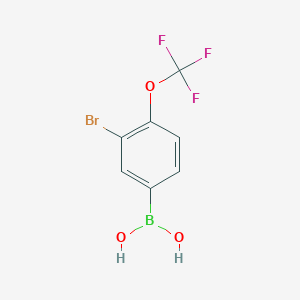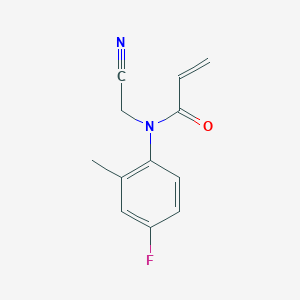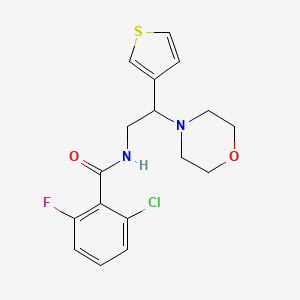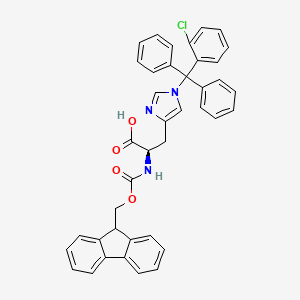![molecular formula C14H17NO5 B2896654 methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate CAS No. 696646-07-8](/img/structure/B2896654.png)
methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate is an organic compound that has attracted attention due to its unique structural properties and diverse applications. This compound contains an ester functional group, an amino group, and an ethoxyphenyl moiety, which confer distinctive chemical reactivity and potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esterification: : The compound can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Amidation: : The incorporation of the amino group can be achieved via amidation reactions, where an amine reacts with an ester under basic conditions.
Aryl Ether Formation: : The ethoxyphenyl group can be introduced through nucleophilic aromatic substitution, where an ethoxy group replaces a leaving group on a benzene ring.
Industrial Production Methods
In industrial settings, the production of methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate involves large-scale esterification and amidation processes, often utilizing flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to form carboxylic acids or aldehydes.
Reduction: : Reduction can yield primary alcohols or amines, depending on the specific functional groups targeted.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the ethoxy and amino groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halides, acid chlorides, ammonia
Major Products
Oxidation Products: : Carboxylic acids, aldehydes
Reduction Products: : Primary alcohols, amines
Substitution Products: : Vary based on the substituent introduced (e.g., ethers, amides)
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate serves as a versatile intermediate in organic synthesis, allowing for the creation of complex molecules through various functional group transformations.
Biology
Biologically, the compound's unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly in the context of amino and ester functional groups.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and anticancer activities, due to the reactivity of the amino and ester groups with biological targets.
Industry
Industrially, the compound is utilized in the production of specialty chemicals, polymers, and as a building block for more complex materials.
Mecanismo De Acción
The compound exerts its effects through several mechanisms, primarily driven by the reactivity of the amino and ester groups. These groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biochemical pathways.
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound can act as an inhibitor for certain enzymes by forming stable complexes.
Signaling Pathways: : It can modulate signaling pathways by interacting with receptor sites and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
Methyl (2E)-3-[4-(2-hydroxy-3-ethoxyphenyl]acrylate
Propyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
By examining these similar compounds, one can appreciate the nuanced differences in chemical properties and reactivity conferred by variations in the ester and amino groups.
Hope this gives you a comprehensive understanding of methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate
Propiedades
IUPAC Name |
methyl (E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-12-8-10(5-7-14(17)18-2)4-6-11(12)20-9-13(15)16/h4-8H,3,9H2,1-2H3,(H2,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJBPZTVHNGNO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)OC)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)OC)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine](/img/structure/B2896571.png)


![1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2896577.png)



![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2896582.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2896584.png)
![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)



![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)
